Improved In Vitro Potency in Disrupting the Myc-Max Heterodimer
JY-3-094 was designed as an analog of 10074-G5, and direct comparative assessment demonstrates a quantifiable improvement in its ability to disrupt the Myc-Max protein-protein interaction. In an electrophoretic mobility shift assay (EMSA), JY-3-094 showed approximately 5-fold greater potency in disrupting the recombinant Myc-Max heterodimer compared to the parent compound, 10074-G5 [1].
| Evidence Dimension | Inhibition of Myc-Max heterodimer formation (EMSA) |
|---|---|
| Target Compound Data | IC50 = 33 μM |
| Comparator Or Baseline | Lead compound 10074-G5, IC50 ~165 μM |
| Quantified Difference | Approximately 5-fold more potent |
| Conditions | In vitro EMSA using recombinant proteins |
Why This Matters
This direct comparison confirms JY-3-094 has a significantly improved target engagement profile over its chemical precursor, which justifies its selection for assays requiring potent inhibition of the Myc-Max PPI.
- [1] Wang H, Chauhan J, Hu A, et al. Disruption of Myc-Max Heterodimerization with Improved Cell-Penetrating Analogs of the Small Molecule 10074-G5. Oncotarget. 2013;4(6):936-947. View Source
